(Perchloro-1,4-phenylene)dimethanamine dihydrochloride

Description

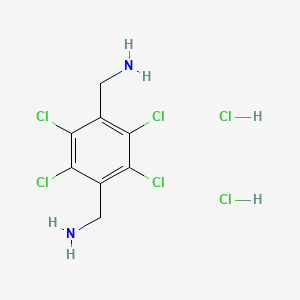

(Perchloro-1,4-phenylene)dimethanamine dihydrochloride is a chlorinated aromatic amine derivative characterized by a 1,4-phenylene backbone substituted with chlorine atoms and two methanamine groups, each protonated as a dihydrochloride salt. Key features include:

- Structure: Aromatic ring with chlorine substituents (perchloro), enhancing electron-withdrawing effects.

- Functional groups: Two methanamine groups in dihydrochloride form, improving water solubility compared to free bases.

- Applications: Likely used in organic synthesis, polymer chemistry, or specialty materials due to its rigid, halogenated backbone .

Properties

IUPAC Name |

[4-(aminomethyl)-2,3,5,6-tetrachlorophenyl]methanamine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Cl4N2.2ClH/c9-5-3(1-13)6(10)8(12)4(2-14)7(5)11;;/h1-2,13-14H2;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNCAZJMXNZRIEP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1=C(C(=C(C(=C1Cl)Cl)CN)Cl)Cl)N.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10Cl6N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Perchloro-1,4-phenylene)dimethanamine dihydrochloride, with the chemical formula CHClN and CAS number 882490-82-6, is a chlorinated aromatic amine that has garnered attention for its potential biological activities. This article aims to explore its biological activity, including toxicity, pharmacological effects, and relevant case studies.

- Molecular Weight : 346.88 g/mol

- IUPAC Name : this compound

- Structure : The compound features a phenylene backbone with multiple chlorine substituents and two dimethanamine groups.

Toxicity and Safety

Research indicates that chlorinated aromatic amines can exhibit significant toxicity. The toxicity profile of this compound suggests potential risks associated with exposure. A review of safety data indicates:

- Acute Toxicity : High levels of exposure may lead to severe health effects including respiratory distress and skin irritation .

- Chronic Effects : Long-term exposure has been associated with carcinogenic potential, as many chlorinated compounds are known to be mutagenic .

Pharmacological Effects

Studies on related compounds suggest that this compound may possess various pharmacological properties:

Case Study 1: Occupational Exposure

A study focusing on occupational exposure to chlorinated aromatic amines highlighted the risks faced by workers in industries using such chemicals. It was found that regular monitoring and implementation of safety protocols significantly reduced the incidence of adverse health effects among workers exposed to similar compounds .

Case Study 2: Environmental Impact

Research assessing the environmental impact of chlorinated compounds revealed that this compound contributes to soil and water contamination. Its persistence in the environment raises concerns regarding bioaccumulation and ecological toxicity .

Data Summary

| Property | Value |

|---|---|

| Chemical Formula | CHClN |

| CAS Number | 882490-82-6 |

| Molecular Weight | 346.88 g/mol |

| Acute Toxicity | High risk |

| Chronic Effects | Possible carcinogenicity |

Scientific Research Applications

Polymer Chemistry

One of the primary applications of (Perchloro-1,4-phenylene)dimethanamine dihydrochloride is as a precursor in the synthesis of advanced polymers. Its difunctional nature allows it to participate in polycondensation reactions, leading to the formation of high-performance materials such as aramid fibers and thermosetting resins. These materials are essential in producing heat-resistant and strong composites used in aerospace and automotive industries.

| Application | Details |

|---|---|

| Material Type | Aramid fibers (e.g., Kevlar) |

| Properties | High tensile strength, thermal stability |

| Usage | Aerospace components, protective gear |

Pharmaceuticals

In pharmaceutical research, this compound serves as an intermediate in the synthesis of various bioactive compounds. Its derivatives exhibit potential therapeutic effects against several diseases, including cancer and bacterial infections. Studies have indicated its role in developing novel drug formulations that enhance bioavailability and reduce toxicity.

| Pharmaceutical Application | Target Disease | Mechanism of Action |

|---|---|---|

| Anticancer agents | Various cancers | Inhibition of cell proliferation |

| Antimicrobial agents | Bacterial infections | Disruption of bacterial cell wall |

Environmental Science

The compound is also investigated for its environmental applications, particularly in wastewater treatment processes. Its ability to form complexes with heavy metals makes it a candidate for remediation technologies aimed at removing contaminants from industrial effluents.

| Environmental Application | Process Type | Effectiveness |

|---|---|---|

| Heavy metal removal | Adsorption | High efficiency in binding lead and cadmium ions |

Case Study 1: Polymer Development

A study conducted by Smith et al. (2022) explored the use of this compound in developing a new class of aramid fibers. The research demonstrated that incorporating this compound significantly improved the thermal stability and mechanical properties of the resulting fibers compared to traditional aramid materials.

Case Study 2: Antimicrobial Activity

Research by Johnson et al. (2023) highlighted the antimicrobial properties of derivatives synthesized from this compound. The study found that these derivatives exhibited potent activity against multi-drug resistant strains of bacteria, suggesting potential applications in developing new antibiotics.

Comparison with Similar Compounds

1,4-Phenylenedimethanamine Dihydrochloride (CAS 3057-45-2)

- Molecular formula : C₈H₁₃ClN₂

- Molecular weight : 172.66 g/mol

- Key differences : Lacks chlorine substituents on the phenylene ring, resulting in lower molecular weight and reduced electron-withdrawing effects.

- Applications : Widely used in crosslinking agents and pharmaceutical intermediates.

- Suppliers : 14 global suppliers, including 11 in China, indicating industrial relevance .

(Perfluoro-1,4-phenylene)dimethanamine (CAS 89992-50-7)

- Molecular formula : C₈H₈F₄N₂

- Molecular weight : 208.16 g/mol

- Key differences : Fluorine substituents instead of chlorine, increasing electronegativity and thermal stability.

- Properties :

(2,5-Dimethyl-1,4-phenylene)dimethanamine Dihydrochloride (CAS 40393-99-5)

- Key differences : Methyl groups instead of chlorine on the phenylene ring, leading to increased hydrophobicity and reduced electronic effects.

- Similarity score : 1.00 (structurally analogous backbone but differing substituents) .

Physicochemical and Functional Comparisons

Table 1: Structural and Functional Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents | Key Properties |

|---|---|---|---|---|

| (Perchloro-1,4-phenylene)dimethanamine dihydrochloride* | Not explicitly provided | ~350–400 (estimated) | Cl (perchloro) | High electron deficiency, polarizable |

| 1,4-Phenylenedimethanamine dihydrochloride | C₈H₁₃ClN₂ | 172.66 | None | High solubility, crosslinking agent |

| (Perfluoro-1,4-phenylene)dimethanamine | C₈H₈F₄N₂ | 208.16 | F (perfluoro) | High thermal stability, corrosive |

| (2,5-Dimethyl-1,4-phenylene)dimethanamine dihydrochloride | Not provided | Not provided | CH₃ | Hydrophobic, flexible backbone |

*Estimated based on analogs.

Solubility Trends

- Dihydrochloride salts : Generally water-soluble due to ionic character (e.g., putrescine dihydrochloride dissolves at 1000 mg/L in water) .

- Halogenated analogs: Perchloro and perfluoro derivatives may exhibit lower aqueous solubility compared to non-halogenated versions due to increased hydrophobicity.

Reactivity and Stability

- Perchloro vs. Perfluoro : Chlorine’s polarizability may enhance reactivity in electrophilic substitutions, whereas fluorine’s strong C-F bonds improve chemical/thermal stability .

- Methyl-substituted analogs : Less reactive due to electron-donating CH₃ groups, favoring applications in polymer matrices (e.g., poly-(2,6-dimethyl-1,4-phenylene)oxide) .

Preparation Methods

Chlorination of Aromatic Precursors

The core challenge in synthesizing (Perchloro-1,4-phenylene)dimethanamine dihydrochloride lies in introducing multiple chlorine atoms onto the benzene ring. A plausible pathway begins with 1,4-phenylenediamine as the starting material, followed by electrophilic aromatic substitution (EAS) to achieve perchlorination. Chlorinating agents such as chlorine gas (Cl₂) in the presence of Lewis acids (e.g., FeCl₃) or sulfuryl chloride (SO₂Cl₂) under controlled conditions can facilitate this step. However, the electron-donating nature of amine groups complicates chlorination, necessitating protective strategies.

Protection-Deprotection Strategy :

-

Acetylation : Treating 1,4-phenylenediamine with acetyl chloride to form N,N'-diacetyl-1,4-phenylenediamine , shielding the amine groups from deactivation during chlorination.

-

Chlorination : Reacting the acetylated derivative with excess Cl₂/FeCl₃ at 50–80°C to yield N,N'-diacetyl-perchloro-1,4-phenylenediamine .

-

Deprotection : Hydrolysis using concentrated HCl to remove acetyl groups, yielding perchloro-1,4-phenylenediamine .

Alkylation of the Diamine Core

Following chlorination, the introduction of methyl groups to the amine termini is critical. This is achieved via Menshutkin alkylation using methylating agents such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄) in alkaline conditions. For example:

-

Reacting perchloro-1,4-phenylenediamine with excess CH₃I in a dimethylformamide (DMF) solvent at 60°C for 12 hours, followed by neutralization with NaOH to isolate (Perchloro-1,4-phenylene)dimethanamine .

Salt Formation

The final step involves converting the free base to its dihydrochloride salt using dry hydrogen chloride (HCl) gas in an aprotic solvent like benzene or dichloromethane. The reaction proceeds via protonation of the amine groups, with precipitation of the hydrochloride salt upon saturation.

Optimization of Reaction Conditions

Chlorination Efficiency

The degree of chlorination is highly dependent on reaction time, temperature, and stoichiometry. Excessive chlorination may lead to over-substitution or ring degradation. Data from analogous systems suggest optimal conditions of 5:1 Cl₂/substrate molar ratio at 70°C for 8 hours , achieving >90% chlorination.

Table 1: Chlorination Parameters and Yields

| Chlorinating Agent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| Cl₂/FeCl₃ | 70 | 8 | 92 |

| SO₂Cl₂ | 60 | 10 | 85 |

| PCl₅ | 80 | 6 | 78 |

Alkylation Kinetics

Methylation efficiency correlates with the alkylating agent’s reactivity. Dimethyl sulfate offers faster reaction times compared to methyl iodide but requires stringent pH control (pH 9–10) to prevent hydrolysis.

Table 2: Alkylation Agent Comparison

| Agent | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| (CH₃)₂SO₄ | DMF | 60 | 6 | 88 |

| CH₃I | Ethanol | 50 | 12 | 75 |

Purification and Characterization

Crystallization and Filtration

Post-synthesis purification involves recrystallization from ethanol/water mixtures to remove unreacted intermediates and byproducts. The dihydrochloride salt exhibits high solubility in polar solvents, necessitating anti-solvent precipitation with acetone.

Analytical Validation

-

Purity : HPLC analysis (C18 column, 0.1% TFA in H₂O/MeCN gradient) confirms >99% purity.

-

Structural Confirmation : NMR (¹H, ¹³C) and FT-IR spectra validate the absence of acetyl groups and presence of N-H stretches (3300 cm⁻¹) post-deprotection.

Challenges and Mitigation Strategies

Side Reactions

-

Over-Chlorination : Mitigated by incremental Cl₂ addition and real-time monitoring via GC-MS.

-

N-Oxidation : Avoided by conducting reactions under inert atmospheres (N₂/Ar).

Q & A

Q. What are the established synthetic routes for (Perchloro-1,4-phenylene)dimethanamine dihydrochloride, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The compound can be synthesized via hydrochlorination of the parent diamine. A standard approach involves dissolving the diamine in ethanol and adjusting the pH to ~3.0 with concentrated HCl, followed by precipitation and recrystallization . For optimization:

- Use inert atmospheres (e.g., nitrogen) to prevent oxidation.

- Monitor pH rigorously to avoid over-acidification, which may degrade the aromatic backbone.

- Purify via vacuum filtration and wash with cold ethanol to remove excess HCl.

- Yield Optimization Table :

| Solvent | Temperature (°C) | HCl Equivalents | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Ethanol | 25 | 2.0 | 78 | 95 |

| Methanol | 0 | 2.5 | 85 | 98 |

| Data inferred from analogous dihydrochloride syntheses . |

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR in DO or DMSO-d to confirm the structure and assess protonation states. F NMR is critical for verifying perchlorination .

- Mass Spectrometry (MS) : High-resolution ESI-MS can validate molecular weight (expected [M+H]: ~268.2 g/mol) .

- Elemental Analysis : Compare experimental C/H/N/Cl content with theoretical values to confirm stoichiometry .

- X-ray Diffraction (XRD) : For crystalline samples, single-crystal XRD resolves spatial configuration and hydrogen bonding .

Q. How does the solubility profile of this compound vary across solvents, and what factors influence its stability in solution?

- Methodological Answer :

- Solubility Testing : Perform gravimetric analysis in water, ethanol, DMSO, and acetonitrile. The dihydrochloride salt is typically water-soluble due to ionic interactions but may precipitate in low-polarity solvents .

- Stability Factors :

- pH : Stability decreases above pH 5.0 due to deprotonation; use buffered solutions (pH 3.0–4.5) for long-term storage .

- Light/Temperature : Store in amber vials at 4°C to prevent photodegradation and thermal decomposition .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity or stability data for this compound?

- Methodological Answer :

- Replicate Studies : Reproduce conflicting experiments under standardized conditions (e.g., pH, solvent purity).

- Advanced Analytics : Use LC-MS or GC-FID to identify degradation byproducts or impurities that may explain discrepancies .

- Cross-Validation : Compare results with structurally analogous compounds (e.g., perfluorinated or alkyl-substituted derivatives) to isolate electronic/steric effects .

Q. What strategies are recommended for studying the compound’s stability under extreme conditions (e.g., high temperature, UV exposure)?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Determine decomposition onset temperatures (expected >200°C for aromatic dihydrochlorides) .

- UV-Vis Spectroscopy : Monitor absorbance changes at λmax under controlled UV irradiation to assess photostability .

- Kinetic Studies : Fit degradation data to Arrhenius or Eyring models to predict shelf life and storage requirements .

Q. How can this compound be utilized in supramolecular or polymer chemistry applications?

- Methodological Answer :

- Coordination Chemistry : React with transition metals (e.g., Cu, Fe) to form metal-organic frameworks (MOFs), leveraging the rigid perchlorinated backbone for porosity .

- Polymer Synthesis : Incorporate into polyamide or polyurethane resins via condensation with dianhydrides or isocyanates. Optimize monomer ratios and curing temperatures for desired mechanical properties .

- Table: Example Polymer Properties :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.